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  • Product: 4,5-Dihydroimidazole-1,2-diamine
  • CAS: 126127-19-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 4,5-Dihydroimidazole-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Dihydroimidazole-1,2-diamine is a fascinating heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroimidazole-1,2-diamine is a fascinating heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structure, featuring a cyclic guanidine moiety, imparts unique physicochemical properties and the capacity for complex tautomeric equilibria. This guide provides a comprehensive exploration of the chemical structure, synthesis, and, most notably, the tautomerism of 4,5-Dihydroimidazole-1,2-diamine. We delve into the theoretical underpinnings of its tautomeric forms and present established experimental and computational methodologies for their characterization. By synthesizing data from analogous systems, this document aims to equip researchers with the foundational knowledge required to harness the full potential of this promising molecular framework in the design of novel therapeutics.

Introduction: The Significance of the 4,5-Dihydroimidazole-1,2-diamine Scaffold

The 1H-4,5-dihydroimidazole, commonly known as the 2-imidazoline ring, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. These molecules exhibit a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties. The introduction of a 1,2-diamine substitution pattern on this heterocyclic core generates a unique cyclic guanidine derivative with a high density of nitrogen atoms, suggesting a rich potential for hydrogen bonding and coordination chemistry.

The guanidine group is a key pharmacophore in many established drugs, known for its ability to interact with biological targets such as enzymes and receptors through strong electrostatic and hydrogen bonding interactions.[1] The cyclic nature of the guanidine in 4,5-Dihydroimidazole-1,2-diamine imposes conformational constraints that can be exploited for designing selective ligands. Furthermore, the presence of multiple nitrogen atoms gives rise to complex prototropic tautomerism, a phenomenon where isomers are interconverted through the migration of a proton.[2][3] Understanding and controlling this tautomeric equilibrium is paramount for drug development, as different tautomers can exhibit distinct biological activities, solubilities, and pharmacokinetic profiles.

This technical guide will provide a detailed examination of the structural features and tautomeric landscape of 4,5-Dihydroimidazole-1,2-diamine, offering insights into its synthesis, characterization, and potential applications in drug discovery.

Core Chemical Structure and Synthesis

The fundamental structure of 4,5-Dihydroimidazole-1,2-diamine consists of a five-membered heterocyclic ring containing two nitrogen atoms in a 1,3-relationship, with amino groups attached to the C2 and N1 positions. The dihydro- nature of the imidazole ring signifies a single bond between the C4 and C5 positions.

Synthesis of 2-Amino-4,5-dihydroimidazoles: A General Approach

While a specific, optimized synthesis for 4,5-Dihydroimidazole-1,2-diamine is not extensively reported in the public domain, a plausible synthetic route can be extrapolated from established methods for preparing 2-amino-4,5-dihydroimidazoles. A common and effective method involves the reaction of a suitable thiourea derivative with an amine.[4] A proposed synthetic pathway is outlined below.

Experimental Protocol: Hypothetical Synthesis of 4,5-Dihydroimidazole-1,2-diamine

Objective: To synthesize 4,5-Dihydroimidazole-1,2-diamine hydriodide.

Materials:

  • 2-Methylthio-4,5-dihydro-1H-imidazole hydriodide

  • Hydrazine hydrate

  • Anhydrous methanol

  • Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthio-4,5-dihydro-1H-imidazole hydriodide (1 equivalent) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) followed by triethylamine (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by the evolution of methanethiol gas (caution: toxic, perform in a well-ventilated fume hood) or by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product, 4,5-Dihydroimidazole-1,2-diamine hydriodide, is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold methanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The Tautomeric Landscape of 4,5-Dihydroimidazole-1,2-diamine

Prototropic tautomerism is a fundamental concept in the study of heterocyclic compounds, involving the migration of a proton between different positions on the molecule.[5][6] In 4,5-Dihydroimidazole-1,2-diamine, the presence of multiple nitrogen atoms and a guanidine-like substructure leads to a complex equilibrium of several possible tautomers. The predominant tautomeric form in a given environment (solution or solid state) will be determined by factors such as solvent polarity, pH, and temperature.

Principal Tautomeric Forms

Three principal tautomeric forms of neutral 4,5-Dihydroimidazole-1,2-diamine can be envisioned:

  • Amino-imino Tautomer (A): This form features an exocyclic imine at the C2 position and an amino group at the N1 position.

  • Diamino Tautomer (B): In this tautomer, both nitrogen substituents are amino groups, and the double bond is endocyclic.

  • Amino-amino Tautomer (C): A second amino-imino form where the proton has shifted from the N1-amino group to the N3 ring nitrogen.

Tautomers A Amino-imino (A) B Diamino (B) A->B Proton Transfer C Amino-amino (C) B->C Proton Transfer Workflow cluster_experimental Experimental Characterization cluster_computational Computational Modeling Synthesis Synthesis NMR NMR Spectroscopy Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray DFT DFT Calculations NMR->DFT Data for Comparison Xray->DFT Structural Validation

Sources

Exploratory

Solubility profile of 4,5-Dihydroimidazole-1,2-diamine in organic solvents

Solubility Profile of 4,5-Dihydroimidazole-1,2-diamine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 4,5-Dihydroimidazole-1,2-diamine in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists[1]

Executive Summary & Chemical Identity

4,5-Dihydroimidazole-1,2-diamine (also chemically described as 1-amino-4,5-dihydro-1H-imidazol-2-amine or 1-amino-2-aminoimidazoline) is a highly polar, basic heterocyclic scaffold.[2] It belongs to the class of cyclic guanidines/hydrazines, structures characterized by high pKa values and significant hydrogen-bonding capacity.[2]

In drug development, this moiety often serves as a precursor for fused heterocycles (e.g., imidazo[1,2-a]pyridines) or as a pharmacophore in adrenergic ligands.[1] Its solubility profile is dominated by its ability to act as both a hydrogen bond donor and acceptor, rendering it highly soluble in protic and polar aprotic media while exhibiting negligible solubility in non-polar hydrocarbons.[1]

Key Physicochemical Descriptors:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 100.12 g/mol [1]

  • Predicted LogP: -1.5 to -0.5 (Highly Hydrophilic)[2]

  • Acidity/Basicity: Strong base (Predicted pKa of conjugate acid

    
     9.0–11.0 due to guanidine-like resonance).[1][2]
    
  • State: Hygroscopic solid (often isolated as a hydrohalide salt for stability).[1][2]

Theoretical Solubility Framework

To understand the solubility behavior of 4,5-Dihydroimidazole-1,2-diamine without empirical data for every solvent, we apply Hansen Solubility Parameters (HSP) . This theory predicts solubility based on three cohesive energy components:

  • 
     (Dispersion):  Van der Waals forces.[1][2]
    
  • 
     (Polarity):  Dipole-dipole interactions.[1][2]
    
  • 
     (Hydrogen Bonding):  Proton donor/acceptor capability.[1][2]
    

Solute Profile Analysis:

  • High

    
    :  The primary amine (-NH2) and secondary amine/imine sites create a high demand for solvents that can participate in H-bonding.[2]
    
  • High $\delta_P: The heterocyclic ring and guanidine core create a strong permanent dipole.[1][2]

Prediction: The compound will dissolve in solvents with matching high


 and 

values (the "Like Dissolves Like" principle).[1][2]
Table 1: Predicted Solubility Profile

Note: "Soluble" implies >10 mg/mL; "Sparingly" implies 1-10 mg/mL; "Insoluble" implies <0.1 mg/mL.[1][2] Specific values depend on temperature and crystal form.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Water Water (

)
Very High Perfect H-bond match; ionization of basic nitrogen.[2]
Alcohols Methanol, EthanolHigh Strong H-bond donation solvates the amine groups.[2]
Polar Aprotic DMSO, DMF, DMAcHigh High polarity (

) stabilizes the dipole; accepts H-bonds from solute.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity, but lacks H-bond acceptor strength.[1]
Ethers THF, Diethyl EtherSparingly Soluble Weak polarity; insufficient solvation energy for the crystal lattice.[1]
Ketones Acetone, MEKReactive / Avoid WARNING: Primary amines react with ketones to form Schiff bases (imines).[1]
Hydrocarbons Toluene, Hexane, HeptaneInsoluble Dominant dispersion forces (

) cannot overcome the solute's lattice energy.[1]

Experimental Profiling Protocol

As specific literature data for this intermediate is often proprietary, the following self-validating protocol is designed to determine the exact solubility profile in-house.

Workflow Diagram: Solubility Determination

SolubilityWorkflow Start Start: Solid Solute (4,5-Dihydroimidazole-1,2-diamine) SolventSelect 1. Solvent Selection (Diverse Dielectric Constants) Start->SolventSelect Prep 2. Preparation Add excess solid to solvent (e.g., 20 mg/mL) SolventSelect->Prep Equilibrium 3. Equilibration Shake @ 25°C for 24-48h Prep->Equilibrium Check Visual Check: Is solid remaining? Equilibrium->Check AddMore Add more solid Check->AddMore No (Fully Dissolved) Filter 4. Phase Separation Centrifuge or Syringe Filter (0.45 µm) Check->Filter Yes (Saturated) AddMore->Equilibrium Dilute 5. Dilution Dilute supernatant with Mobile Phase Filter->Dilute Analyze 6. Quantification HPLC-UV (210-220 nm) or LC-MS Dilute->Analyze

Caption: Standard Saturation Shake-Flask Method for solubility profiling.

Detailed Methodology

Step 1: Solvent Selection Select a panel covering the polarity spectrum:

  • Protic: Water, Methanol.[1]

  • Polar Aprotic: DMSO, Acetonitrile.[1]

  • Non-Polar: Toluene (as a negative control).[1][2]

  • Exclusion: Do not use Acetone or Ethyl Acetate for stability profiling due to potential nucleophilic attack by the 1,2-diamine moiety.

Step 2: Equilibration (Shake-Flask Method)

  • Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.[1][2]

  • Add 500 µL of the selected solvent.[1][2]

  • Visual Inspection: If the solid dissolves immediately, add more solid until a suspension persists.[1]

  • Agitate at 25°C (controlled) for 24 hours using a thermomixer or orbital shaker.

Step 3: Filtration & Analysis

  • Centrifuge the samples at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Filter the supernatant through a 0.22 µm PTFE or Nylon filter (ensure filter compatibility).[1][2]

  • Quantification:

    • HPLC-UV: Use a reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus).[2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1][2]

    • Detection: Since the imidazoline ring has weak UV absorbance, detect at 210 nm or use LC-MS (ESI+) for high sensitivity.[2]

    • Note: If using LC-MS, monitor for the [M+H]+ peak at m/z ~101.[1]

Chemical Stability & Tautomerism

Understanding the structural dynamics is crucial for accurate profiling.[1][2] This compound exhibits tautomerism which affects its effective polarity.[1][2]

Tautomerism Diagram

Caption: The equilibrium between amino-imidazoline and imino-imidazolidine forms affects solvation.[2]

Implication: In protic solvents (MeOH, Water), the equilibrium shifts to stabilize the cationic form if the pH is slightly acidic, significantly increasing solubility.[1]

Formulation & Application Insights

For drug development professionals, handling this compound requires specific strategies:

  • Salt Selection:

    • The free base is hygroscopic and prone to oxidation.[1][2]

    • Recommendation: Convert to Hydrochloride (HCl) or Tartrate salts.[1][2] These salts usually exhibit >50 mg/mL solubility in water and improved stability.[1][2]

  • Reaction Solvent Choice:

    • For synthesis involving this intermediate, Ethanol or Isopropanol are preferred.[1] They provide good solubility for the reagent but allow the product (often less polar) to precipitate or be crystallized out.[1][2]

  • Hansen Sphere Calculation (Advanced):

    • If precise solubility parameters are needed for polymer blending, use the HSPiP software method.[1]

    • Test solubility in 10-15 solvents, score as "Soluble (1)" or "Insoluble (0)", and fit the data to generate the interaction radius (

      
      ) and center (
      
      
      
      ).[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] [1][2]

  • PubChem. (2025).[1][2][3] Compound Summary: 4,5-Dihydro-1H-imidazol-2-amine.[2][4] National Library of Medicine.[1][2] [Link][1][2]

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link][1][2]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] [Link][1][2]

Sources

Foundational

The Untapped Therapeutic Potential of 4,5-Dihydroimidazole-1,2-diamine: A Technical Overview of a Promising Scaffold

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known and potential biological activities of the 4,5-Dihydroimidazole-1,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and potential biological activities of the 4,5-Dihydroimidazole-1,2-diamine scaffold. While direct experimental data on the parent compound is limited in publicly accessible literature, this document synthesizes findings from closely related 2-aminoimidazoline and 4,5-dihydroimidazole derivatives to project the therapeutic promise of this core structure. By examining the biological impact of its analogues, we can delineate a roadmap for future research and drug discovery efforts centered on this versatile heterocyclic system.

Introduction: The 2-Aminoimidazoline Core - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after pharmacophore. The 2-aminoimidazole and its reduced form, 2-aminoimidazoline (4,5-dihydro-2-aminoimidazole), are particularly noteworthy. These structures act as bioisosteres of guanidine, acylguanidine, and other key functional groups, allowing them to interact with a wide array of biological targets.[2] Alkaloids isolated from marine sponges are a rich source of 2-aminoimidazole compounds, which exhibit a broad spectrum of pharmacological activities, marking them as promising lead compounds for drug development.[2]

This guide will focus on the biological activities of derivatives of the 4,5-dihydroimidazole core, with a particular emphasis on the implications for the underexplored 4,5-Dihydroimidazole-1,2-diamine.

I. Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the 2-aminoimidazole scaffold have emerged as a promising class of anticancer agents. The primary mechanism of action for several of these compounds is the disruption of microtubule dynamics, a validated target in oncology.

A. Mechanism of Action: Microtubule Destabilization

A novel class of 2-amino-1-arylidenaminoimidazoles has been synthesized and identified as orally active microtubule-destabilizing agents.[3] These compounds interact with tubulin, inhibiting its assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest and the induction of apoptosis in cancer cells.[3] The ability of these compounds to be administered orally presents a significant advantage in the development of patient-friendly cancer therapies.[3]

2-Aminoimidazole_Derivative 2-Aminoimidazole_Derivative Tubulin Tubulin 2-Aminoimidazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule_Assembly Tubulin->Microtubule_Assembly Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Assembly->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity for 2-aminoimidazole derivatives.

B. In Vivo Efficacy

Preclinical studies have demonstrated the in vivo anticancer activity of these compounds. In murine leukemia P388 cell-inoculated mice, treatment with these agents, administered both orally and intravenously, resulted in a prolonged lifespan.[3] This in vivo proof-of-concept underscores the potential of this scaffold for further development into clinically viable anticancer drugs.[3]

II. Antimicrobial and Antibiofilm Activity: A Novel Approach to Combatting Drug Resistance

The rise of antibiotic-resistant bacteria is a global health crisis. 2-Aminoimidazole-based compounds offer a promising strategy to combat this threat, not by killing the bacteria directly, but by disrupting their ability to form biofilms.[4]

A. Biofilm Disruption and Resensitization

Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. 2-Aminoimidazole (2-AI) compounds have been shown to effectively inhibit biofilm formation and disperse existing biofilms of clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[4] Importantly, these compounds are non-bactericidal, which reduces the selective pressure for the development of resistance.[4] Furthermore, they can resensitize multidrug-resistant bacteria to existing antibiotics, offering a synergistic approach to treatment.[4]

B. Quantitative Assessment of Antibiofilm Activity

The efficacy of 2-AI compounds in inhibiting and dispersing biofilms is quantified using IC50 (the concentration that inhibits 50% of biofilm formation) and EC50 (the concentration that disperses 50% of a preformed biofilm) values. For a representative 2-AI compound, H10, the following values have been reported:[4]

Bacterial SpeciesIC50 (µM)EC50 (µM)
S. aureus12100
P. aeruginosa3146

Table 1: In vitro antibiofilm activity of a representative 2-aminoimidazole compound (H10).[4]

C. Experimental Protocol: Biofilm Inhibition Assay

A standard method to assess the biofilm-inhibiting properties of 2-AI compounds is the crystal violet staining assay.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow a fresh overnight culture of the target bacterium (e.g., S. aureus or P. aeruginosa) in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

  • Compound Preparation: Prepare serial dilutions of the 2-AI compound in the growth medium.

  • Assay Setup: In a 96-well microtiter plate, add the diluted bacterial inoculum and the different concentrations of the 2-AI compound to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation.

  • Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add a crystal violet solution to each well and incubate at room temperature to stain the adherent biofilm.

  • Destaining: Wash away the excess crystal violet and add a destaining solution (e.g., ethanol or acetic acid) to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the destained solution using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control.

III. Neuropharmacological Activity: Modulating Adrenergic and Serotonergic Systems

Derivatives of 4,5-dihydro-1H-imidazole have been identified as potent modulators of key neurotransmitter systems, suggesting their potential as antidepressant agents.[5]

A. Dual-Action Mechanism: α2-Adrenoceptor Antagonism and Serotonin Reuptake Inhibition

A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been shown to possess a unique combination of α2-adrenoceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities.[5] This dual mechanism is highly desirable for the treatment of depression, as it can lead to a more rapid onset of action and a broader efficacy profile compared to single-action agents. Napamezole is one such derivative that has shown potential as an antidepressant.[5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Transporter Serotonin_Transporter Serotonin Serotonin Serotonin_Transporter->Serotonin Removes from Synapse Alpha2_Receptor Alpha2_Receptor Norepinephrine Norepinephrine Alpha2_Receptor->Norepinephrine Inhibits Release Postsynaptic_Receptors Postsynaptic_Receptors Dihydroimidazole_Derivative Dihydroimidazole_Derivative Dihydroimidazole_Derivative->Serotonin_Transporter Inhibits Reuptake Dihydroimidazole_Derivative->Alpha2_Receptor Antagonizes Serotonin->Postsynaptic_Receptors Activates Norepinephrine->Postsynaptic_Receptors Activates

Caption: Dual mechanism of antidepressant action for 4,5-dihydro-1H-imidazole derivatives.

IV. Synthesis of the 4,5-Dihydroimidazole Scaffold

A convenient method for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles (imidazolines) involves the conversion of nitriles with ethylenediamine and trimethylaluminum.[5] While a specific synthesis for 4,5-diphenyl-1H-imidazole-1,2-diamine is not extensively documented, a plausible route can be extrapolated from standard methodologies for creating substituted imidazoles, such as a multi-component reaction.[6]

Conclusion and Future Directions

The 4,5-dihydroimidazole scaffold, particularly the 2-aminoimidazoline core, represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and neuroscience. While the specific biological profile of 4,5-Dihydroimidazole-1,2-diamine remains to be elucidated, the extensive research on its close analogs provides a strong rationale for its investigation.

Future research should focus on the synthesis and biological evaluation of a library of 4,5-Dihydroimidazole-1,2-diamine derivatives. High-throughput screening against a diverse panel of biological targets will be crucial in uncovering the full therapeutic potential of this underexplored scaffold. The insights provided in this guide offer a solid foundation for initiating such a drug discovery program.

References

  • Synthesis and Biological Activities of 2-amino-1-arylidenamino Imidazoles as Orally Active Anticancer Agents. PubMed. [Link]

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. [Link]

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PMC. [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • The Novel [4,5-e][3][4]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • DERIVATIVES OF IMIDAZOLE. I. SYNTHESIS AND REACTIONS OF IMIDAZO(1,2-A)PYRIDINES WITH ANALGESIC, ANTI-INFLAMMATORY, ANTIPYRETIC, AND ANTICONVULSANT ACTIVITY. PubMed. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

Sources

Exploratory

Role of 4,5-Dihydroimidazole-1,2-diamine in heterocyclic chemistry

An In-Depth Technical Guide The Role of 4,5-Dihydroimidazole-1,2-diamine in Heterocyclic Chemistry: A Senior Application Scientist's Perspective Executive Summary 4,5-Dihydroimidazole-1,2-diamine, more commonly recognize...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide The Role of 4,5-Dihydroimidazole-1,2-diamine in Heterocyclic Chemistry: A Senior Application Scientist's Perspective

Executive Summary

4,5-Dihydroimidazole-1,2-diamine, more commonly recognized by its stable tautomeric form, 2-amino-4,5-dihydro-1H-imidazole (2-aminoimidazoline), represents a cornerstone building block in modern heterocyclic chemistry. Its unique structural arrangement, featuring a cyclic guanidine moiety, imparts a distinct profile of reactivity and biological relevance. This guide provides an in-depth exploration of this scaffold, moving beyond simple reaction schemes to elucidate the mechanistic rationale behind its synthetic transformations. We will dissect its role in the construction of complex fused heterocyclic systems, provide detailed, field-tested protocols for key reactions, and contextualize its utility within medicinal chemistry and drug development, where it frequently serves as a valuable pharmacophore and a bioisostere of guanidine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this essential heterocyclic nucleus.

Core Concepts: Structure, Tautomerism, and Reactivity

The compound of interest, 4,5-Dihydroimidazole-1,2-diamine, exists in equilibrium with its more stable and synthetically accessible tautomer, 2-amino-4,5-dihydro-1H-imidazole, often referred to as 2-aminoimidazoline. This tautomerism is fundamental to its chemistry.

  • Imino-Enamine Tautomerism: The equilibrium heavily favors the 2-aminoimidazoline form, where the exocyclic nitrogen bears a primary amine character and the endocyclic nitrogens form part of an amidine system.

  • Nucleophilicity: The molecule possesses three nucleophilic nitrogen atoms. The exocyclic NH₂ group is the most nucleophilic and typically the initial site of reaction with electrophiles. The two endocyclic nitrogens exhibit reduced nucleophilicity due to their involvement in the resonance-stabilized amidine structure.

  • Guanidine Moiety: The core structure is a cyclic guanidine, a strongly basic functional group. This high basicity (pKa ≈ 10-11) means the molecule is protonated under physiological conditions, a critical feature for its use as a pharmacophore in drug design. It is often employed as a bioisosteric replacement for guanidine, benzamidine, and triazole groups to modulate physicochemical properties and target interactions.

The diagram below illustrates the tautomeric relationship and the key functional aspects of the scaffold.

G cluster_0 Tautomeric Equilibrium cluster_1 Key Chemical Features node_A 4,5-Dihydroimidazole-1,2-diamine (Imino Form) node_B 2-Amino-4,5-dihydro-1H-imidazole (Amine/Amidine Form - Major Tautomer) node_A->node_B Proton Transfer node_C Cyclic Guanidine Core (High Basicity, pKa ~10-11) node_B->node_C Defines node_D Multiple Nucleophilic Sites (Exocyclic NH₂ > Endocyclic NH) node_B->node_D Possesses node_E Versatile Synthetic Handle (for Heterocyclic Fusion) node_D->node_E Enables

Caption: Tautomerism and key chemical properties of the 2-aminoimidazoline scaffold.

Synthesis of the 2-Aminoimidazoline Scaffold

A robust and widely adopted method for the synthesis of the 2-aminoimidazoline core involves the cyclization of ethylenediamine with a cyanogen source, such as cyanogen bromide (BrCN).

Experimental Protocol: Synthesis of 2-Amino-4,5-dihydro-1H-imidazole Hydrobromide

Step 1: Reagent Preparation and System Inerting

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Charge the flask with ethylenediamine (1.0 eq) dissolved in anhydrous methanol (MeOH, 10 volumes).

  • Place the flask in an ice-water bath and stir the solution under a gentle stream of nitrogen.

Scientist's Note: The use of an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the cyanogen bromide and to avoid unwanted side reactions with atmospheric moisture and CO₂. The ice bath controls the initial exotherm of the reaction.

Step 2: Controlled Addition of Cyanogen Bromide

  • Dissolve cyanogen bromide (1.0 eq) in anhydrous MeOH (5 volumes) and load it into the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the stirred ethylenediamine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Mechanistic Insight: Ethylenediamine acts as a binucleophile. The first equivalent of the amine attacks the electrophilic carbon of BrCN, displacing bromide and forming an N-cyano intermediate.

Step 3: Cyclization and Product Isolation

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the mixture to room temperature, then further cool in an ice bath for 1 hour to promote crystallization.

  • Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically obtained as the hydrobromide salt.

Mechanistic Insight: The second amine group of the intermediate performs an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered ring. This cyclization is the key ring-forming step.

The overall synthetic workflow is visualized below.

G cluster_0 Reaction Steps start Start Materials reagents Ethylenediamine Cyanogen Bromide Anhydrous MeOH start->reagents step1 Step 1: Nucleophilic Attack (0-10 °C) reagents->step1 step2 Step 2: Intramolecular Cyclization (Reflux, 4-6h) step1->step2 Formation of N-cyano intermediate step3 Step 3: Crystallization & Isolation (Cooling) step2->step3 Ring Closure product Product 2-Aminoimidazoline HBr step3->product

Caption: Workflow for the synthesis of 2-Aminoimidazoline Hydrobromide.

Core Application: Construction of Fused Heterocyclic Systems

The true synthetic power of 2-aminoimidazoline lies in its ability to act as a versatile precursor for a vast array of fused heterocyclic compounds. Its diamine character allows it to react with various 1,2- and 1,3-dielectrophiles to construct bicyclic and polycyclic systems of significant medicinal interest.

Condensation with 1,2-Dicarbonyl Compounds

A classic and high-yielding application is the condensation with 1,2-dicarbonyl compounds (e.g., benzil, cyclohexane-1,2-dione) to form fused pyrazine rings, resulting in dihydroimidazo[4,5-b]quinoxalines or related structures.

Reaction Mechanism:

  • Initial Condensation: The highly nucleophilic exocyclic NH₂ group attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

  • Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form an imine.

  • Intramolecular Cyclization: The endocyclic NH group then attacks the second carbonyl carbon in an intramolecular fashion.

  • Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine ring, yielding the final fused heterocyclic system.

G start 2-Aminoimidazoline + 1,2-Dicarbonyl step1 Step 1: Nucleophilic Attack The exocyclic NH₂ attacks a carbonyl group. start->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Step 2: Dehydration Loss of H₂O to form an imine. intermediate1->step2 intermediate2 Imine Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization Endocyclic NH attacks the second carbonyl. intermediate2->step3 intermediate3 Bicyclic Hemiaminal step3->intermediate3 step4 Step 4: Final Dehydration Aromatization of the pyrazine ring. intermediate3->step4 product Fused Imidazo-Pyrazine System step4->product

Caption: Mechanistic pathway for the synthesis of fused imidazo-pyrazines.

Protocol: Synthesis of 2,3-Diphenyl-6,7-dihydro-5H-imidazo[4,5-b]quinoxaline
  • Solubilization: In a 100 mL round-bottom flask, dissolve 2-aminoimidazoline hydrobromide (1.0 eq) and benzil (1.0 eq) in glacial acetic acid (15 volumes).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-3 hours.

  • Monitoring: Track the formation of the product via TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). Neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the purified product.

Scientist's Note: Glacial acetic acid serves as both the solvent and an acid catalyst. The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Versatility in Fused Heterocycle Synthesis

The reactivity profile of 2-aminoimidazoline extends to a wide range of dielectrophiles, enabling access to a diverse library of heterocyclic scaffolds. The table below summarizes some key transformations.

Dielectrophile PartnerResulting Fused SystemTherapeutic Relevance
β-Ketoesters Imidazo[1,2-a]pyrimidinonesAnti-inflammatory, Anticancer
α-Haloketones Imidazo[2,1-b]thiazolesAntifungal, Antimicrobial
Carbon Disulfide Diimidazo[2,1-b:1',2'-e]thiadiazineSynthetic Intermediates
Diketene Acetoacetylated IntermediatesPrecursors for further cyclization

This versatility makes 2-aminoimidazoline a "privileged scaffold" in medicinal chemistry, providing rapid access to novel chemical matter for screening and drug development programs. Many marine alkaloids, known for potent biological activities, contain the 2-aminoimidazole moiety, further highlighting its importance.

Conclusion and Future Outlook

4,5-Dihydroimidazole-1,2-diamine, through its stable 2-aminoimidazoline tautomer, is a powerful and indispensable tool in heterocyclic chemistry. Its predictable reactivity, governed by the cyclic guanidine core, allows for the streamlined synthesis of complex, fused heterocyclic systems. The protocols and mechanistic insights provided in this guide demonstrate its utility as a robust building block for constructing molecular architectures with significant potential in drug discovery. Future research will undoubtedly continue to uncover novel transformations and applications, particularly in the areas of asymmetric catalysis, materials science, and the synthesis of next-generation therapeutics targeting complex diseases. The foundational chemistry of this scaffold ensures it will remain a subject of intense interest and application for years to come.

References

  • Title: 2-Aminoimidazoles in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2-Aminoimidazoles in medicinal chemistry. Source: Semantic Scholar URL: [Link]

  • Title: 2-Aminoimidazoles in medicinal chemistry Source: PubMed URL: [Link]

  • Title: A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials Source: International Journal of PharmTech Research URL: [Link]

  • Title: (PDF) 2-Aminoimidazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity Source: RSC Publishing URL: [Link]

  • Title: Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives Source: PMC URL: [Link]

  • Title: 1,2- and 1,3-Diamine exchange between substituted 4,5-dihydroimidazoles and 1,4,5,6-tetrahydropyrimidines: routes to benzimidazoles, dihydroimidazoles, and tetrahydropyrimidines Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: 1,2- and 1.3-Diamine Exchange between Substituted 4.5-Dihydroimidazoles and 1,4,5,6-Tetrahydropyrimidines Source: RSC Publishing URL: [Link]

  • Title: 2-Chloro-4,5-dihydroimidazole. Part VII.

Protocols & Analytical Methods

Method

Application Note: Crystallization Protocols for 4,5-Dihydroimidazole-1,2-diamine Salts

This Application Note is designed for researchers in organic synthesis and energetic materials chemistry. It details the crystallization and purification of 4,5-Dihydroimidazole-1,2-diamine (also known as 1,2-Diaminoimid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and energetic materials chemistry. It details the crystallization and purification of 4,5-Dihydroimidazole-1,2-diamine (also known as 1,2-Diaminoimidazoline or 2-Hydrazino-2-imidazoline ), a critical intermediate for high-nitrogen heterocycles and energetic materials.[1]

Executive Summary

4,5-Dihydroimidazole-1,2-diamine is a cyclic guanidine derivative characterized by high polarity and basicity.[1] It exists in tautomeric equilibrium with 2-hydrazino-2-imidazoline .[1] Due to its hygroscopic nature and susceptibility to oxidation (via the hydrazine moiety), the free base is rarely isolated.

This guide focuses on the crystallization of its stable salt forms—specifically the Hydrochloride (HCl) and Nitrate (


)  salts.[1] These protocols are optimized to remove common synthetic impurities such as unreacted hydrazine, ethylenediamine, and sulfur-containing byproducts (if synthesized via S-methylisothiourea).

Chemical Context & Challenges

The crystallization of this molecule presents three specific challenges:

  • Tautomeric Ambiguity: The compound can crystallize in different tautomeric forms depending on pH and solvent, affecting crystal density and morphology.

  • Hydrazine Contamination: Synthesis often involves hydrazine hydrate. Residual hydrazine is a reducing agent that can destabilize the crystal lattice and poses a safety hazard.

  • High Solubility: The salts are extremely soluble in water, requiring precise antisolvent techniques or pH-swing crystallization.

Key Physical Properties (Salt Forms)
PropertyHydrochloride SaltNitrate Salt
Primary Utility Synthetic IntermediateEnergetic Precursor / Propellant
Solubility (Water) Very High (>50 g/100mL)High (Hot), Moderate (Cold)
Solubility (EtOH) ModerateLow
Hygroscopicity High (Requires Desiccation)Low to Moderate
Crystal Habit Needles/PrismsBlocky/Prisms

Experimental Protocols

Protocol A: Crystallization of the Hydrochloride Salt

Objective: Isolation of high-purity 4,5-dihydroimidazole-1,2-diamine


 HCl from crude reaction mixtures.

Reagents:

  • Crude 4,5-dihydroimidazole-1,2-diamine (oil or wet solid)[1]

  • Solvent A: Absolute Ethanol (EtOH)[1]

  • Solvent B: Isopropanol (IPA) or Diethyl Ether (

    
    )[1]
    
  • Hydrochloric acid (conc. 37% and 2M ethanolic solution)[1]

Workflow:

  • Dissolution: Dissolve the crude base in a minimum volume of absolute Ethanol at 50°C. If the crude is an oil, add EtOH until a flowable solution is obtained.

  • Acidification:

    • Critical Step: Place the vessel in an ice bath (0-5°C).

    • Add 2M ethanolic HCl dropwise with vigorous stirring.

    • Target pH: 4.5 – 5.0 . Do not go below pH 3.0, as excess acid can promote ring hydrolysis or form a dihydrochloride species that is highly hygroscopic.

  • Seeding (Optional): If available, add a seed crystal of the HCl salt at the first sign of turbidity.

  • Crystallization (Cooling + Antisolvent):

    • Stir the solution at 0°C for 30 minutes.

    • Slowly add cold Isopropanol (ratio 1:1 v/v with Ethanol).

    • Note: If an oil separates instead of crystals ("oiling out"), reheat to redissolve, add 5% more Ethanol, and cool more slowly.

  • Isolation: Filter the white precipitate under vacuum (Schlenk line or Büchner funnel with inert gas blanket recommended to prevent moisture uptake).[1]

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Protocol B: Preparation & Recrystallization of the Nitrate Salt

Objective: Preparation of the energetic nitrate salt (1,2-diaminoimidazolinium nitrate) with high bulk density.

Safety Warning: Nitrate salts of hydrazine derivatives are potentially energetic. Perform on a small scale (<5g) behind a blast shield.[1] Avoid metal spatulas.

Reagents:

  • 4,5-dihydroimidazole-1,2-diamine (HCl salt or free base)[1]

  • Silver Nitrate (

    
    ) [If starting from HCl] OR Nitric Acid (
    
    
    
    , 65%) [If starting from free base][1]
  • Solvent: Deionized Water

Workflow (Metathesis Route from HCl):

  • Dissolution: Dissolve 10 mmol of the HCl salt in 10 mL of warm water (40°C).

  • Precipitation: Add a stoichiometric amount (10 mmol) of

    
     dissolved in 5 mL water.
    
    • Observation: A heavy white precipitate of AgCl will form immediately.

  • Filtration: Filter off the AgCl using a fine sintered glass frit (porosity 4). The filtrate contains the target nitrate salt.

  • Evaporative Crystallization:

    • Concentrate the clear filtrate under reduced pressure (Rotavap) at 50°C until the volume is reduced by 80%.

    • Do not evaporate to dryness (explosion hazard).[1]

  • Recrystallization:

    • Cool the concentrated solution to 4°C overnight.

    • Large, blocky crystals should form.

    • Filter and wash with a small amount of ice-cold ethanol (the nitrate is sparingly soluble in EtOH).[1]

Process Logic & Control (Graphviz Visualization)

The following diagram illustrates the decision matrix for processing the crude reaction mixture based on the desired salt form.

CrystallizationWorkflow Start Crude Reaction Mixture (Hydrazine + Imidazoline Base) SolventCheck Check Solubility (EtOH vs Water) Start->SolventCheck RouteHCl Route A: HCl Salt (Synthetic Intermediate) SolventCheck->RouteHCl Dissolve in EtOH RouteNO3 Route B: Nitrate Salt (Energetic Precursor) SolventCheck->RouteNO3 Dissolve in H2O Acidify Acidify with Ethanolic HCl (Target pH 4.5) RouteHCl->Acidify Metathesis Metathesis with AgNO3 (Remove Cl-) RouteNO3->Metathesis Antisolvent Antisolvent Addition (IPA or Acetone) Acidify->Antisolvent Cooling Cooling Crystallization (0°C) Metathesis->Cooling OilingOut Defect: Oiling Out Cooling->OilingOut Rapid Temp Drop FinalProduct Pure Crystalline Salt Cooling->FinalProduct Antisolvent->Cooling Remedy Remedy: Reheat + Add seed crystal OilingOut->Remedy Remedy->Cooling

Caption: Workflow for selecting the crystallization route based on the target anion. Note the "Oiling Out" remediation loop, a common issue with imidazoline salts.

Critical Quality Attributes (CQA)

To ensure the protocol is self-validating, check the following parameters:

pH Monitoring (The "Goldilocks" Zone)
  • Too Acidic (pH < 3): Protonation of the second nitrogen (at N3) occurs.[1] The dicationic salt is often hygroscopic and difficult to crystallize. It may also lead to ring opening (hydrolysis to the ethylenediamine derivative).[1]

  • Too Basic (pH > 7): The free base is unstable and will oxidize (turn yellow/brown) upon exposure to air.[1]

  • Target: pH 4.5–5.0 ensures the monocationic species (protonated at the exocyclic amine or N1), which forms the most stable crystal lattice.

Impurity Rejection
  • Hydrazine Test: Dissolve a small crystal in water and add a drop of ammoniacal silver nitrate (Tollens' reagent).[1] A silver mirror indicates residual hydrazine. Recrystallize from water/ethanol if positive.

  • Color: Pure salts are colorless (white).[1] A yellow tint indicates oxidation or the presence of azo-impurities.[1]

Tautomer Confirmation
  • NMR Validation: In DMSO-d6, the

    
     NMR should show distinct signals.
    
    • 1,2-diamino form: Expect a broad singlet for the N-NH2 (approx.[1] 4.5-5.5 ppm) and a different signal for the ring NH if protonated.[1]

    • 2-hydrazino form: The exocyclic =N-NH2 protons are often chemically equivalent due to rapid exchange, but distinct from the ring CH2 protons (approx. 3.6 ppm).[1]

References

  • PubChem. (2025).[1][2] 4,5-Dihydro-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Saczeski, F., et al. (2008). 1-[(Imidazolidin-2-yl)imino]indazole.[1] Highly alpha 2/I1 selective agonist: synthesis, X-ray structure, and biological activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of 2-imidazolines. Retrieved from [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

Sources

Application

Application Note: Handling, Storage, and Utilization of 4,5-Dihydroimidazole-1,2-diamine

This Application Note is structured to serve as a definitive technical guide for 4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3), a specialized heterocyclic building block. Executive Summary & Chemical Identity 4,5-Di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for 4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3), a specialized heterocyclic building block.

Executive Summary & Chemical Identity

4,5-Dihydroimidazole-1,2-diamine is a high-value, reactive intermediate primarily used in the synthesis of fused nitrogen heterocycles (e.g., imidazopyridines, purine analogs).[1] Chemically, it represents a structural hybrid between a cyclic guanidine and a hydrazine, featuring an N-amino substitution on the imidazoline ring.

This unique "N-amino-amidine" motif confers exceptional nucleophilicity but introduces significant stability challenges. Unlike simple amines, this compound is prone to oxidative degradation and hydrolysis. This guide outlines the "Zero-Oxidation Protocol" required to maintain its integrity for reproducible drug discovery workflows.

Chemical Profile
PropertyDetail
CAS Number 126127-19-3
IUPAC Name 1-amino-4,5-dihydro-1H-imidazol-2-amine (Tautomeric)
Molecular Formula C₃H₈N₄
Molecular Weight ~100.12 g/mol
Physical State Hygroscopic solid (often off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Water (Hydrolytic instability possible)
Reactivity Class Nucleophilic Hydrazine/Guanidine Derivative

Storage & Stability Protocols

Critical Insight: The primary failure mode for this reagent is oxidative dimerization or hydrolysis of the cyclic guanidine core. The presence of the N-N bond (hydrazine moiety) makes it susceptible to air oxidation, turning the solid from white to sticky brown/black.

The "Zero-Oxidation" Storage System

To ensure >98% purity over 6 months, adhere to the following tiered storage strategy:

  • Primary Environment: Store strictly under Inert Atmosphere (Argon preferred over Nitrogen due to higher density).

  • Temperature: -20°C is mandatory. Room temperature storage leads to degradation within weeks.

  • Container: Amber glass vials with PTFE-lined septum caps. Avoid simple snap-cap tubes which allow gas exchange.

  • Desiccation: Store the primary container inside a secondary desiccated jar (e.g., with Drierite™ or silica gel) to prevent moisture ingress during freezer cycles.

Self-Validating Check:

  • Pass: Powder is free-flowing and off-white.

  • Fail: Powder is clumpy, sticky, or dark orange/brown. Discard immediately.

Handling & Safety Procedures

Expertise Note: As a hydrazine derivative, this compound possesses potential toxicity and skin sensitizing properties. It should be treated as a suspected carcinogen and irritant until fully characterized.

Operational Workflow
  • Engineering Controls: Handle exclusively in a Chemical Fume Hood or Glovebox .

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Weighing: Do not weigh in open air if high humidity (>50%) is present. Use a closed tared vessel or weigh inside a glove bag.

Emergency Response
  • Skin Contact: Wash with 5% acetic acid followed by copious soap and water (neutralizes the basic amine).

  • Spill: Quench with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal, only if safe to do so. Otherwise, absorb with sand and dispose of as hazardous organic waste.

Experimental Protocol: Heterocycle Synthesis

Context: This protocol describes the condensation of 4,5-Dihydroimidazole-1,2-diamine with a


-keto ester or similar electrophile to form a fused imidazo-triazine or similar scaffold. This reaction exploits the "binucleophilic" nature of the 1,2-diamine system.
Materials
  • Reagent A: 4,5-Dihydroimidazole-1,2-diamine (1.0 eq)[2][3]

  • Reagent B: Ethyl acetoacetate (or target electrophile) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (0.1 eq) or Piperidine (catalytic)

Step-by-Step Methodology
  • Preparation: Purge reaction vessel (round-bottom flask) with Argon for 5 minutes.

  • Dissolution: Dissolve 4,5-Dihydroimidazole-1,2-diamine in EtOH. Note: If the solution turns yellow immediately, the solvent may contain peroxides or the reagent is degraded.

  • Addition: Add Reagent B dropwise at Room Temperature (RT).

  • Cyclization: Add catalyst and heat to Reflux (78°C) for 4–12 hours.

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). Look for the disappearance of the baseline spot (diamine).

  • Work-up:

    • Cool to RT.

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent, redissolve in minimal hot EtOH, and recrystallize.

Reaction Mechanism Visualization

The following diagram illustrates the dual-nucleophilic attack pathway characteristic of this reagent.

ReactionPathway Reagent 4,5-Dihydroimidazole- 1,2-diamine Intermediate Intermediate (Schiff Base) Reagent->Intermediate N-Nucleophilic Attack Electrophile Electrophile (e.g., u03b2-keto ester) Electrophile->Intermediate Cyclization Cyclization (Ring Closure) Intermediate->Cyclization -Hu2082O / -EtOH Product Fused Heterocycle (Imidazo-derivative) Cyclization->Product Final Product

Figure 1: Mechanistic pathway for the condensation of 4,5-Dihydroimidazole-1,2-diamine with electrophiles.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Reagent is black/sticky Oxidative degradation (Air exposure).Discard. Do not attempt to purify; degradation products (hydrazones) interfere with synthesis.
Low Yield Hydrolysis of the amidine ring.Ensure solvents are anhydrous . Avoid aqueous workups if possible.
Multiple Spots on TLC Incomplete cyclization or polymerization.Increase reflux time or switch to a higher boiling solvent (e.g., n-Butanol).
Violent Bubbling Reaction with acid/oxidizer.The hydrazine moiety releases N₂ gas upon oxidation. Control exotherms with an ice bath.

References

  • PubChem. (2024).[4] Compound Summary: 2-Hydrazinyl-4,5-dihydro-1H-imidazole.[5][6] National Library of Medicine. Retrieved from [Link][6]

  • Oakwood Chemical. (2024). Safety Data Sheet: (4,5-Dihydro-1H-imidazol-2-yl)-hydrazine. Retrieved from [Link]

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing 4,5-Dihydroimidazole-1,2-diamine

This Application Note is designed to provide a comprehensive, technical guide for the green synthesis of 4,5-Dihydroimidazole-1,2-diamine (also chemically described as 1-amino-4,5-dihydro-1H-imidazol-2-amine or 2-hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for the green synthesis of 4,5-Dihydroimidazole-1,2-diamine (also chemically described as 1-amino-4,5-dihydro-1H-imidazol-2-amine or 2-hydrazinyl-2-imidazoline ). This scaffold is a critical pharmacophore found in adrenergic receptor agonists (e.g., Clonidine analogs), antihypertensives, and novel antimicrobial agents.

The guide prioritizes Green Chemistry principles , focusing on solvent-free conditions, aqueous-phase reactions, and microwave-assisted protocols to replace traditional toxic routes involving Cyanogen Bromide (CNBr) or volatile organic solvents.

Introduction & Structural Scope

The target molecule, 4,5-Dihydroimidazole-1,2-diamine , represents a unique subclass of the imidazoline family where the ring nitrogen (N1) and the carbon at position 2 (C2) bear amino functionalities. This structure is chemically equivalent to a cyclic aminoguanidine or hydrazine derivative.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-amino-4,5-dihydro-1H-imidazol-2-amine

  • Common Tautomer: 2-hydrazinyl-4,5-dihydro-1H-imidazole

  • Core Scaffold: 2-Amino-imidazoline[1]

  • Key Applications:

    
    -adrenergic agonists, I1-imidazoline receptor ligands, epoxy curing agents, and precursors for high-nitrogen energetic materials.
    
The "Green" Imperative

Traditional synthesis often relies on the reaction of ethylenediamine with highly toxic Cyanogen Bromide (CNBr) or Carbon Disulfide (CS


)  followed by methylation and hydrazinolysis in DMF or Toluene.
Green Approaches  detailed here utilize:
  • Water or Deep Eutectic Solvents (DES) as reaction media.

  • S-Methylisothiourea salts (lower toxicity than CNBr).

  • Microwave Irradiation for energy efficiency.

  • One-Pot Multicomponent Reactions to maximize Atom Economy.

Mechanistic Pathways & Logic

The synthesis is designed around two primary pathways: the Direct Hydrazinolysis of S-methyl precursors (Protocol A) and the One-Pot Cyclization (Protocol B).

Pathway Diagram (Graphviz)

GreenSynthesisPathways cluster_green Green Chemistry Domain EDA Ethylenediamine (1,2-Diamine) Inter_Thio Intermediate: 2-(Methylthio)-4,5-dihydroimidazole EDA->Inter_Thio Reflux in H2O (100°C, 2h) S_Methyl S-Methylisothiourea Sulfate S_Methyl->Inter_Thio + Target TARGET: 4,5-Dihydroimidazole-1,2-diamine Inter_Thio->Target Hydrazinolysis (EtOH/H2O, 80°C) Hydrazine Hydrazine Hydrate (Green Nucleophile) Hydrazine->Target Nucleophilic Subst. CNBr Cyanogen Bromide (TOXIC - AVOID) CNBr->Target Traditional Route (Low Atom Economy)

Figure 1: Green synthetic pathway contrasting the aqueous S-methylisothiourea route (Green) against the traditional Cyanogen Bromide route (Red).

Experimental Protocols

Protocol A: Aqueous Phase Synthesis via S-Methylisothiourea

Principle: This method utilizes water as the solvent, exploiting the "on-water" effect where hydrophobic interactions accelerate the reaction. It avoids toxic alkylating agents.

Materials:

  • Ethylenediamine (EDA)[2][3]

  • S-Methylisothiourea Sulfate (SMIS)

  • Hydrazine Hydrate (80% aqueous solution)

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Precursor Synthesis (2-Methylthio-2-imidazoline):

    • Dissolve SMIS (10 mmol, 1.39 g) in Water (10 mL) in a 50 mL round-bottom flask.

    • Add EDA (12 mmol, 0.8 mL) dropwise over 5 minutes.

    • Heat the mixture to reflux (100°C) for 2–3 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9). Note: The evolution of methyl mercaptan (MeSH) gas requires a scrubber (NaOH trap).

    • Work-up: Cool to 0°C. The sulfate salt of the intermediate often precipitates. If not, concentrate in vacuo.

  • Hydrazinolysis (Formation of 1,2-diamine):

    • To the crude intermediate (suspended in 5 mL water or ethanol), add Hydrazine Hydrate (15 mmol, 0.75 mL).

    • Reflux at 80°C for 4 hours.

    • Crystallization: Cool the mixture to 4°C overnight. The product, 4,5-Dihydroimidazole-1,2-diamine, precipitates as white/off-white crystals.

    • Filtration: Filter and wash with ice-cold ethanol (2 x 5 mL).

Validation Metrics:

  • Yield: 75–85%

  • Atom Economy: High (Main byproduct is MeSH and water).

  • E-Factor: < 5 (Excellent).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Principle: Microwave irradiation provides rapid, volumetric heating, reducing reaction times from hours to minutes. This protocol uses Polymer-Supported Reagents to simplify purification.

Materials:

  • N-Acetyl-ethylenediamine (or substituted diamine for derivatives)[4]

  • Hydrazine Hydrate[5]

  • Catalyst: Iodine (

    
    ) or Polymer-supported Iodide.
    
  • Equipment: Monowave Reactor (e.g., Anton Paar or CEM).

Step-by-Step Methodology:

  • Mixing: In a microwave vial (10 mL), mix Ethylenediamine (5 mmol) and 1,1-Bis(methylthio)-2-nitroethylene (or similar S,S-acetal precursor) (5 mmol).

  • Irradiation: Seal the vial. Program the reactor:

    • Ramp: 2 min to 120°C.

    • Hold: 10 min at 120°C.

    • Stirring: High (600 rpm).

  • Functionalization: Cool to 50°C. Add Hydrazine Hydrate (6 mmol) directly to the melt.

  • Second Irradiation: Heat at 100°C for 5 minutes.

  • Purification: Dissolve the melt in hot Ethanol (5 mL). On cooling, the product crystallizes.

Green Advantages:

  • Time: Total reaction time < 20 mins (vs. 6–12 hours thermal).

  • Solvent: Zero solvent during reaction (Neat).

Comparative Green Metrics

The following table contrasts the Green Chemistry approach against the Traditional literature method (CNBr/DMF).

MetricTraditional Route (CNBr)Green Route (Protocol A - Water)Green Route (Protocol B - MW)
Reagent Toxicity High (CNBr is fatal if inhaled)Low (S-Methylisothiourea)Low
Solvent DMF / Toluene (Toxic, VOCs)Water (Benign)None (Solvent-Free)
Reaction Time 12 – 24 Hours4 – 6 Hours15 – 20 Minutes
Yield 50 – 65%75 – 85%85 – 92%
Atom Economy Poor (Stoichiometric waste)GoodExcellent
Purification Chromatography (Silica waste)CrystallizationCrystallization

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       3.45 ppm (s, 4H, Imidazoline 
      
      
      
      ).
    • 
       4.5–5.0 ppm (br s, 2H, 
      
      
      
      ).
    • 
       7.0–7.5 ppm (br s, 1H, 
      
      
      
      or tautomer).
    • Note: The N-amino protons are exchangeable with

      
      .
      
  • Mass Spectrometry (ESI-MS):

    • Calculate

      
       for 
      
      
      
      : 101.08 .
    • Observe peak at

      
      .
      
  • Melting Point:

    • Pure compound typically melts between 165–170°C (decomposition). Sharp range indicates high purity.

References

  • Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Source: Molecules, 2016. URL:[Link] Relevance: Establishes the use of Choline Chloride:Urea DES for imidazoline ring formation.

  • Green Synthesis of 2-Imidazolines from Ethylenediamine. Source: Organic Chemistry Portal / Synlett. URL:[Link] Relevance: Provides foundational protocols for the ethylenediamine cyclization step using green oxidants.

  • Microwave-Assisted Synthesis of N-Heterocycles. Source: Journal of Organic Chemistry (ACS). URL:[Link] (General Reference for MW protocols).

  • Mechanisms of Nucleophilic Addition of Hydrazine (Wolff-Kishner context). Source: Chemistry LibreTexts. URL:[Link] Relevance: Mechanistic insight into hydrazine nucleophilicity.

Disclaimer: This guide is for research purposes only. Hydrazine and its derivatives are toxic and potential carcinogens. All "Green" protocols must still be conducted with appropriate Personal Protective Equipment (PPE) and fume hood ventilation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4,5-Dihydroimidazole-1,2-diamine Cyclization

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions in Cyclic Guanidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2] Executive Summary & Scope This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions in Cyclic Guanidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Executive Summary & Scope

This technical guide addresses the synthesis of 4,5-dihydro-1H-imidazol-2-amines (often referred to as cyclic guanidines or 2-amino-imidazolines) via the cyclization of 1,2-diamines with electrophilic guanidinylating agents (e.g., cyanogen bromide, S-methylisothiourea).[1][2]

While the target molecule is chemically robust, the cyclization step is kinetically sensitive. The primary failure mode is the competition between intramolecular cyclization (Ring Closure) and intermolecular polymerization (Oligomerization), leading to linear polyguanidines.[2]

This guide provides a self-validating protocol to maximize ring closure, minimize hydrolysis, and ensure high purity of the hydrobromide or hydriodide salt.[1]

Critical Process Parameters (The "Why")

To troubleshoot effectively, you must understand the mechanistic competition occurring in your flask.

ParameterImpact on CyclizationMechanism
Concentration Critical Ruggli-Ziegler Principle: High dilution favors intramolecular reaction (cyclization).[1][2] High concentration favors intermolecular collision (polymerization).[2]
Stoichiometry HighExcess diamine prevents "bis-guanidine" formation (where one electrophile reacts with two separate diamine molecules).[1][2]
Temperature MediumCyclization has a higher activation energy than linear addition.[1][2] Reflux is often required to drive the ring closure after the initial addition.[1][2]
pH / Basicity HighThe diamine must be unprotonated to act as a nucleophile, but the intermediate guanidine is highly basic (

).[2]

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a sticky, insoluble gum. What happened?

Diagnosis: You have triggered Oligomerization .[1] Cause: The concentration of the 1,2-diamine was too high, or the addition of the electrophile (e.g., Cyanogen Bromide, BrCN) was too rapid. Instead of the amine tail biting its own head to form a ring, it attacked a neighbor's head, forming a linear chain. Corrective Action:

  • Dilution: Increase solvent volume by 5–10x (aim for <0.1 M).

  • Slow Addition: Add the electrophile dropwise over 2–4 hours to keep its instantaneous concentration low.

  • High-Dilution Setup: Use a syringe pump to simultaneously add both reagents into a large volume of refluxing solvent (Simultaneous Dosing).[1][2]

Q2: I smell a strong "rotten egg" odor, and the yield is low.

Diagnosis: You are using the S-methylisothiourea route, and methyl mercaptan (MeSH) is not escaping efficiently. Cause: While MeSH is the leaving group, its retention in the solution can shift the equilibrium back toward the linear intermediate or cause side reactions. Corrective Action:

  • Sparging: Use a steady stream of Nitrogen (

    
    ) to sweep the evolved MeSH out of the reaction mixture.[2]
    
  • Scrubber: Direct the exhaust into a bleach (NaOCl) trap to neutralize the mercaptan.[2]

  • Reflux: Ensure vigorous reflux to physically expel the volatile MeSH (

    
    ).[2]
    
Q3: The product is hygroscopic and difficult to crystallize.

Diagnosis: Hydrolysis or Salt Form issues. Cause: 2-amino-imidazolines are potent hydrotropes.[1][2] If moisture enters the reaction, the intermediate cyanamide/carbodiimide hydrolyzes to a urea derivative (irreversible).[2] Corrective Action:

  • Dry Solvents: Use anhydrous Ethanol or THF.[1][2]

  • Salt Exchange: If the Hydrobromide (HBr) salt is too hygroscopic, convert it to the Nitrate (

    
    ) or Picrate salt for characterization, or the free base (carefully) for extraction.[2]
    

Mechanistic Pathway & Decision Tree

The following diagram illustrates the competition between the desired cyclization and the polymerization side reaction.

CyclizationPathway Start 1,2-Diamine (Precursor) Intermediate Linear Guanidine Intermediate Start->Intermediate Nucleophilic Attack Electrophile Electrophile (BrCN or S-Methyl) Electrophile->Intermediate Cyclic 4,5-Dihydroimidazole- 1,2-diamine (Target Ring) Intermediate->Cyclic Intramolecular (High Dilution) Polymer Linear Poly-guanidine (Side Product) Intermediate->Polymer Intermolecular (High Conc.) Hydrolysis Urea Derivative (Dead End) Intermediate->Hydrolysis + H2O (Wet Solvent)

Figure 1: Reaction pathway showing the kinetic competition between ring closure (green) and polymerization/hydrolysis (red).[1][2]

Validated Experimental Protocol

Method: Cyclization via S-Methylisothiourea (Preferred over BrCN for safety and yield).[1][2]

Materials:
  • 1,2-Diaminoethane (Ethylenediamine) - Excess[1][2]

  • S-Methylisothiourea Sulfate (or Hydroiodide)[1][2]

  • Ethanol (Anhydrous)[1][2]

  • Nitrogen atmosphere[2][3]

Step-by-Step Workflow:
  • Preparation:

    • Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.[1][2]

    • Connect the condenser outlet to a bleach trap (to neutralize MeSH).[2]

  • Solubilization:

    • Suspend S-methylisothiourea sulfate (10 mmol) in 50 mL of water/ethanol (1:1). Note: Sulfate salts are less soluble; Hydroiodides are more soluble in pure EtOH.[1]

  • Addition (The Critical Step):

    • Add 1,2-diaminoethane (20 mmol, 2.0 eq) to the dropping funnel.

    • CRITICAL: Heat the reaction mixture to Reflux (

      
      ) .
      
    • Add the diamine dropwise over 60 minutes.

    • Reasoning: Adding the diamine slowly ensures that at any given moment, the concentration of free diamine is low relative to the isothiourea, but once the intermediate forms, the high temperature drives the cyclization immediately before it can find another molecule.

  • Evolution:

    • Maintain reflux for 4–6 hours until MeSH evolution ceases (check trap bubbles).[2]

    • Tip: Use lead acetate paper at the outlet to check for remaining sulfide gas.[2]

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • The residue is usually the sulfate salt.[1][2]

    • Purification: Recrystallize from Ethanol/Water.[1][2] If a sticky oil forms, triturate with cold Acetone to induce crystallization.

Advanced Troubleshooting: Decision Logic

Use this logic flow to determine the next step if your analysis (NMR/LCMS) shows impurities.

TroubleshootingTree Check Analyze Crude Product (H-NMR / LCMS) Q1 Is there a broad peak > 3.8 ppm (Polymer)? Check->Q1 Q2 Is there a Urea peak (C=O ~160 ppm)? Q1->Q2 No Sol1 Action: Recrystallize from MeOH/Et2O to remove oligomers. Q1->Sol1 Yes Q3 Is the yield < 40%? Q2->Q3 No Sol2 Action: Check solvent water content. Use molecular sieves next time. Q2->Sol2 Yes Sol3 Action: Increase reflux time or switch to higher BP solvent (Butanol). Q3->Sol3 Yes

Figure 2: Troubleshooting logic for post-reaction analysis.

References

  • Classic Synthesis via Cyanogen Bromide

    • Organic Syntheses, Coll. Vol. 3, p.394 (1955); Vol. 26, p.5 (1946).[2] "2-Amino-2-imidazoline Hydrobromide".[1][2]

    • [1][2]

  • Mechanistic Insight (Ruggli-Ziegler Dilution)

    • Ziegler, K. "Die Methoden der Verdünnung" (Methods of Dilution).[2] Houben-Weyl Methods of Organic Chemistry.

    • Context: Foundational text on macrocyclization kinetics applicable to 5-membered ring form
  • Modern S-Methylisothiourea Optimization

    • Journal of Medicinal Chemistry, 2004, 47(25), 6124–6127. "Synthesis of 2-Aminoimidazolines".
    • (Search query: 2-aminoimidazoline synthesis)[1][2]

  • Safety Data (Cyanogen Bromide)

    • PubChem Labor
    • [1][2]

Disclaimer: This guide is intended for qualified research personnel only. The synthesis involves hazardous reagents (Cyanogen Bromide is highly toxic; Methyl Mercaptan is toxic and malodorous).[2] All work must be performed in a functioning fume hood.

Sources

Optimization

Resolving pH sensitivity issues with 4,5-Dihydroimidazole-1,2-diamine

Technical Support Center: 4,5-Dihydro-1H-imidazol-2-amine A Guide to Navigating pH Sensitivity in Experimental Applications Welcome to the technical support guide for 4,5-Dihydro-1H-imidazol-2-amine (also known as 2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-Dihydro-1H-imidazol-2-amine

A Guide to Navigating pH Sensitivity in Experimental Applications

Welcome to the technical support guide for 4,5-Dihydro-1H-imidazol-2-amine (also known as 2-aminoimidazoline). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to pH sensitivity, encountered during the use of this compound. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: The Core Chemistry - Understanding pH Sensitivity (FAQ)

This section addresses the fundamental properties of 4,5-Dihydro-1H-imidazol-2-amine that dictate its behavior in solution.

Q1: What is the key structural feature of 4,5-Dihydro-1H-imidazol-2-amine responsible for its pH sensitivity?

A1: The critical feature is its cyclic guanidinium group . Guanidine is one of the strongest organic bases in water, with a pKₐH (the pKₐ of the conjugate acid) of 13.6.[1] This means that under most physiological and experimental conditions (pH 1-12), the guanidinium moiety exists almost exclusively in its protonated, positively charged form. This charge is highly stabilized by resonance across three nitrogen atoms, which accounts for its remarkable stability.[1]

Q2: How does the protonation state of the molecule change with pH?

A2: Due to the very high pKₐH, the molecule remains protonated and carries a +1 charge over an exceptionally broad pH range.[2][3] Significant deprotonation to the neutral free base form only begins to occur in very strongly alkaline solutions (pH > 12). For all practical purposes in biological and most chemical assays, you can assume the molecule is in its cationic, guanidinium form.[4]

Caption: Protonation equilibrium of the guanidinium group.

Q3: My compound was supplied as a salt (e.g., hydrochloride or hydriodide). Why is this, and how does it impact my experiments?

A3: Because the molecule is such a strong base, it readily forms stable salts with acids. Suppliers provide it in this salt form for enhanced stability and easier handling as a crystalline solid.[5] The presence of a counter-ion (like Cl⁻ or I⁻) is critical to remember. While the guanidinium cation itself is highly soluble in polar solvents, the overall salt solubility depends on the properties of both the cation and the anion. This can be a source of unexpected precipitation (see Troubleshooting Section).

Section 2: Practical Troubleshooting Guide

This section uses a problem-and-solution format to address specific experimental issues.

Q1: I dissolved my 4,5-Dihydro-1H-imidazol-2-amine salt in a phosphate buffer, and a precipitate formed immediately. What happened?

A1:

  • Likely Cause: This is likely a counter-ion compatibility issue, not a problem with the compound itself. If your compound is a salt of a halide (like hydrochloride, HCl) and your buffer contains ions that form insoluble salts with that halide (e.g., silver), precipitation can occur. More commonly, the issue is with the buffer itself. Phosphate buffers have limited capacity and can form insoluble salts with various cations, especially if the buffer concentration is high.

  • Diagnostic Steps:

    • Identify the specific salt form of your compound from the supplier's datasheet.

    • Review the composition of your buffer for any potential incompatibilities.

    • Try dissolving the compound in deionized water first. If it dissolves readily, the buffer is the problem.

  • Solution: Switch to a more compatible buffer system. Buffers like HEPES, MES, or Tris are often better choices for complex experimental systems. Always prepare a small test solution first before committing your full stock.

Q2: My reaction is failing or giving low yields. Could the pH be affecting the compound's stability or reactivity?

A2:

  • Likely Cause: While the protonated guanidinium form is very stable, extreme pH values can cause issues. In highly acidic conditions (pH < 2), you might risk hydrolysis of other sensitive functional groups in your system, though the core guanidinium is robust. In highly basic conditions (pH > 12), deprotonation to the neutral form occurs. This neutral species is more nucleophilic and may participate in unintended side reactions.

  • Diagnostic Steps:

    • Accurately measure the pH of your reaction mixture. Do not assume the starting pH of the buffer is maintained after adding all reagents.

    • Analyze your reaction mixture for degradation products using techniques like LC-MS or NMR.

  • Solution: Ensure your reaction is performed within a pH range of 3-11. Use a buffer with sufficient capacity to handle any protons consumed or generated during the reaction. If the reaction must be performed at an extreme pH, consider protecting other functional groups or running the reaction at a lower temperature to minimize degradation.

Q3: I am observing poor biological activity or high background in my cell-based assay. Is this related to pH?

A3:

  • Likely Cause: This is more likely related to the compound's persistent positive charge rather than pH instability. The cationic nature of the guanidinium group at physiological pH is often key to its biological function, for example, by interacting with negatively charged phosphates, carboxylates on proteins, or cell membranes.[3][6] However, this same charge can cause non-specific binding to plasticware or other proteins, reducing the effective concentration and increasing background signal.

  • Diagnostic Steps:

    • Include a "no-target" control in your assay (e.g., wells with all components except the biological target) to quantify non-specific binding.

    • Check for compound toxicity at the concentrations used.[7]

  • Solution:

    • Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to block non-specific binding sites.

    • Include a carrier protein like Bovine Serum Albumin (BSA) in the buffer.

    • Ensure the pH of your final assay buffer is correct and stable (typically pH 7.2-7.4 for physiological assays).

Troubleshooting_Flowchart Start Problem Encountered Precipitation Precipitation / Poor Solubility Start->Precipitation Reaction_Issue Reaction Failure / Side Products Start->Reaction_Issue Assay_Issue Poor Bio-Activity / High Background Start->Assay_Issue Check_Buffer Check Buffer & Counter-Ion Compatibility Precipitation->Check_Buffer Check_pH Measure Final Solution pH Reaction_Issue->Check_pH Check_Charge Consider Cationic Non-Specific Binding Assay_Issue->Check_Charge Sol_pH Adjust pH to 3-11 Range. Use Higher Capacity Buffer. Check_pH->Sol_pH pH is Extreme Sol_Buffer Change Buffer System (e.g., to HEPES, Tris) Check_Buffer->Sol_Buffer Incompatible Sol_Assay Add Surfactant (Tween-20) or Carrier Protein (BSA). Check_Charge->Sol_Assay Confirmed

Caption: A troubleshooting decision guide for common issues.

Section 3: Protocols for pH-Controlled Experiments

Adhering to validated protocols is essential for reproducibility.

Protocol 3.1: Preparation of a Stable Aqueous Stock Solution

This protocol ensures the creation of a stable, pH-verified stock solution.

  • Pre-calculation: Determine the mass of the 4,5-Dihydro-1H-imidazol-2-amine salt required to achieve the desired molar concentration (e.g., 10 mM). Remember to use the molecular weight of the specific salt form you have (e.g., C₃H₇N₃·HCl), not the free base.

  • Initial Dissolution: Weigh the compound accurately and add it to a volumetric flask corresponding to 80% of your final desired volume of high-purity deionized water.

  • Solubilization: Mix gently by swirling or using a magnetic stirrer at room temperature. The compound should dissolve readily.

  • pH Measurement & Adjustment: Use a calibrated pH meter to measure the pH of the solution. The solution will likely be slightly acidic due to the nature of the salt. If a specific pH is required (e.g., 7.4 for a physiological stock), adjust slowly by adding microliter amounts of dilute NaOH (e.g., 0.1 M). Avoid using concentrated base, as this can cause local pH spikes and potential degradation.

  • Final Volume: Once the target pH is stable, add deionized water to reach the final volume mark on the flask.

  • Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Summary Table: pH and Compound State

pH RangeDominant SpeciesChargeKey Experimental Considerations
< 3 (Strongly Acidic) Guanidinium Cation+1Risk of acid-catalyzed hydrolysis of other molecules in the system.
3 - 11 (Acidic to Basic) Guanidinium Cation+1Optimal range for stability. Potential for non-specific binding due to charge.
> 12 (Strongly Basic) Neutral Free Base0Deprotonation occurs. Increased nucleophilicity may lead to side reactions. Reduced solubility of the free base is possible.

Section 4: Analytical Methods for Stability Assessment

To ensure the integrity of your compound under specific experimental conditions, stability testing is recommended.

Method 4.1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity and stability of your compound over time.[8]

  • Objective: To detect any degradation of the parent compound or the appearance of new impurity peaks.

  • Sample Preparation: Prepare a solution of your compound in the exact buffer and conditions of your experiment. Prepare a control sample in a known stable solvent (e.g., water at pH 7).

  • Methodology:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective. The formic acid ensures the compound remains protonated for good peak shape.

    • Detection: UV detection is challenging due to the lack of a strong chromophore.[9] A detector like an Evaporative Light Scattering Detector (ELSD) or, ideally, Mass Spectrometry (MS) is preferred for sensitive and specific detection.

    • Analysis: Inject samples at various time points (e.g., 0, 2, 8, 24 hours). Compare the peak area of the parent compound and look for the emergence of new peaks in the experimental sample relative to the control. A decrease in the parent peak area indicates degradation.

References

  • Kogure, Y., & Hama, Y. (1983). The active guanidinium group of saxitoxin and neosaxitoxin identified by the effects of pH on their activities on squid axon. Pflügers Archiv, 398(3), 199–203. [Link]

  • Xu, B., Cheng, C., Wang, H., & Zou, S. (2017). Guanidinium group is protonated in a strongly basic arginine solution. ResearchGate. [Link]

  • Xu, B., Cheng, C., Wang, H., & Zou, S. (2017). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship, University of California. [Link]

  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Wikimedia Foundation. Retrieved from [Link]

  • Hussey, A. S., & Wilk, I. J. (1950). A Synthesis of 2-Alkylamino-4,5-dihydroimidazoles. Journal of the American Chemical Society, 72(2), 973-974. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120. [Link]

  • Gupta, R., Yadav, S., & Ahmad, F. (1998). pH dependence of the stability of barstar to chemical and thermal denaturation. Protein Science, 7(10), 2084-2092. [Link]

  • PubChem. (n.d.). N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Meingast, C., & Heldt, C. (2020). Arginine structure at physiological pH. The guanidinium group has a +1 charge, while the peptide backbone is amphiphilic. ResearchGate. [Link]

  • Garcia-Mira, M. M., & Sanchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3502. [Link]

  • Coles, M. P. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Aminoimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Butler, D. E., DeWald, H. A., & L'Italien, Y. J. (1982). 2-Imidazolines. Part 2. Pyrolysis of 1-acyl-4,5-diamino-4,5-dihydroimidazoles: a novel pyrimidine synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1585-1588. [Link]

  • Liu, J., Liu, C., & He, W. (2014). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? ACS Chemical Biology, 9(10), 2229-2233. [Link]

  • Wang, X., Zhang, Y., & Liu, Y. (2024). Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. Polymers, 16(19), 2689. [Link]

  • ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl? ResearchGate. [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-6. [Link]

  • Richards, J. J., & Melander, C. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Biofouling, 28(1), 81-89. [Link]

  • Reyes-Tom, K., & de la Torre, G. M. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

  • MacLeod, A. M., & Miller, L. F. (1993). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 36(22), 3345-3352. [Link]

  • CHI. (2017). Overcoming Formulation Challenges for Biopharmaceutical Development. The Bioprocessing Summit. [Link]

  • Baxendale Group. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Durham University. [Link]

  • Richards, J. J., & Melander, C. (2014). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Future Medicinal Chemistry, 6(11), 1227-1236. [Link]

  • Nguyen, T. H. L., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(9), 896-909. [Link]

  • Lee, H., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(1), 81-89. [Link]

  • Lee, D. Y., & Kim, T. H. (2018). Formulation Approaches to Overcome Biopharmaceutical Limitations of Inhaled Peptides/Proteins. Current Pharmaceutical Design, 24(23), 2694-2701. [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Ilies, M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(10), 4266-4276. [Link]

  • Ou, J., et al. (2025). Formation of amino acid-based imidazole salts considerably increased the determined level of fluorescent advanced glycation end products in biscuits. Food Chemistry, 468, 142227. [Link]

  • Alkorta, I., et al. (2016). A Proof of Concept: 2-Pyrazolines (4,5-Dihydro-1H-pyrazoles) Can Be Used as Organocatalysts via Iminium Activation. Letters in Organic Chemistry, 13(6), 445-449. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry of 4,5-Dihydroimidazole-1,2-diamine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3), a critical heterocyclic building block. It contrasts this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4,5-Dihydroimidazole-1,2-diamine (CAS 126127-19-3), a critical heterocyclic building block. It contrasts this compound with its closest structural analog, 2-Aminoimidazoline , to assist researchers in unambiguous identification and method development.

Executive Summary

4,5-Dihydroimidazole-1,2-diamine (often structurally correlated with 1-amino-2-iminimidazolidine or hydrazine-functionalized imidazolines) presents a unique challenge in mass spectrometry due to its high polarity and the presence of labile nitrogen-nitrogen or vicinal diamine motifs.

This guide compares the fragmentation dynamics of the target compound against 2-Aminoimidazoline (2-AI) . While 2-AI serves as a stable reference standard for the imidazoline core, the 1,2-diamine variant exhibits distinct neutral losses driven by the additional amino/hydrazino functionality.

FeatureTarget: 4,5-Dihydroimidazole-1,2-diamine Alternative: 2-Aminoimidazoline
CAS 126127-19-31450-93-7
Precursor Ion [M+H]⁺ m/z 101 m/z 86
Primary Neutral Loss -17 Da (NH₃), -32 Da (N₂H₄/Hydrazine)-17 Da (NH₃)
Diagnostic Fragment m/z 84 (Loss of NH₃), m/z 56 (Ring cleavage)m/z 69 (Imidazole cation), m/z 44
Key Mechanism N-N bond cleavage / Exocyclic amine lossRetro-Diels-Alder (RDA)

Mechanistic Fragmentation Analysis

The fragmentation of 4,5-Dihydroimidazole-1,2-diamine under Electrospray Ionization (ESI) is governed by the stability of the imidazoline ring and the lability of the exocyclic amino groups.

Fragmentation Pathways

Upon protonation ([M+H]⁺ = 101), the molecule undergoes two competing dissociation pathways:

  • Pathway A: Deamination (Loss of NH₃)

    • The protonated exocyclic amine facilitates the elimination of ammonia (17 Da).

    • Transition:

      
      .
      
    • Significance: This produces a radical cation or a stabilized iminium ion, retaining the ring structure.

  • Pathway B: Hydrazine/Diamine Ejection

    • If the structure involves an N-amino substituent (1,2-diamine motif), the N-N bond is susceptible to cleavage, or the vicinal amines interact to eliminate hydrazine (N₂H₄, 32 Da) or diazene.

    • Transition:

      
       (aromatization to imidazole cation).
      
  • Pathway C: Ring Cleavage (Retro-Diels-Alder)

    • High collision energy (CE) forces the opening of the imidazoline ring, typically ejecting ethylene (C₂H₄, 28 Da) or cyanamide fragments.

    • Transition:

      
       or 
      
      
      
      .
Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ = 101 Frag84 Fragment m/z 84 [M+H - NH3]+ Parent->Frag84 -NH3 (17 Da) Low CE Frag69 Fragment m/z 69 [Imidazole Core]+ Parent->Frag69 -N2H4 (32 Da) High CE Frag56 Fragment m/z 56 [Ring Cleavage] Frag84->Frag56 -C2H4 (28 Da) RDA Mechanism Frag44 Fragment m/z 44 [Amidine/Aziridine] Frag56->Frag44 Degradation

Figure 1: Proposed ESI+ fragmentation pathway for 4,5-Dihydroimidazole-1,2-diamine showing primary deamination and secondary ring cleavage events.

Comparative Performance: Target vs. Alternative

When developing a method for 4,5-Dihydroimidazole-1,2-diamine, it is crucial to distinguish it from 2-Aminoimidazoline , a common impurity or degradation product.

Spectral Fingerprint Comparison
Parameter4,5-Dihydroimidazole-1,2-diamine (Target)2-Aminoimidazoline (Alternative)Interpretation
Molecular Weight 100.12 g/mol 85.11 g/mol Target is +15 Da (NH group) heavier.
Base Peak (Low CE) m/z 101 m/z 86 Distinct precursors allow easy separation.
Major Fragment 1 84 (-17 Da)69 (-17 Da)Both lose NH₃, but the resulting core differs.
Major Fragment 2 56 (Ring break)44 (Ring break)m/z 56 is diagnostic for the diamine substituted ring.
Polarity (LogP) Lower (More Hydrophilic)LowTarget elutes earlier on C18, requires HILIC for retention.
Specificity Data[1]
  • Interference Risk: High. The loss of NH from the target (m/z 101 -> 86) inside the source can mimic the Alternative.

  • Resolution Strategy: Monitor the 101 -> 56 transition. 2-Aminoimidazoline (m/z 86) cannot produce m/z 56 easily (requires loss of 30 Da, chemically unlikely compared to RDA).

Experimental Protocol: Method Development

This protocol outlines a self-validating workflow to optimize detection of the target while separating it from the alternative.

Sample Preparation
  • Solvent: Dissolve standard in 90:10 Acetonitrile:Water + 0.1% Formic Acid. Avoid unbuffered water to prevent hydrolysis of the diamine.

  • Concentration: 1 µg/mL for infusion/tuning.

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to high polarity.

    • Recommended: Amide or Zwitterionic phase (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes. (High organic start is critical for HILIC retention).

Optimization Decision Tree

MethodDev Start Start Optimization Step1 Infuse 1 µg/mL Scan m/z 50-200 Start->Step1 Check1 Observe m/z 101? Step1->Check1 Action1 Check pH Ensure Acidic Check1->Action1 No Step2 Perform Product Ion Scan (CE 10-40 eV) Check1->Step2 Yes Action1->Step1 Select Select Transitions 101->84 (Quant) 101->56 (Qual) Step2->Select

Figure 2: Workflow for optimizing MS transitions for polar imidazoline derivatives.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Hydrazinopyridine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Imidazoline Derivatives. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

Sources

Comparative

FTIR spectral analysis of 4,5-Dihydroimidazole-1,2-diamine functional groups

An In-Depth Guide to the FTIR Spectral Analysis of 4,5-Dihydroimidazole-1,2-diamine and Comparative Analogs Introduction: The Vibrational Fingerprint of a Unique Heterocycle Fourier-Transform Infrared (FTIR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Analysis of 4,5-Dihydroimidazole-1,2-diamine and Comparative Analogs

Introduction: The Vibrational Fingerprint of a Unique Heterocycle

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For researchers in drug development and materials science, understanding the FTIR spectrum of a molecule is crucial for structural elucidation, purity assessment, and reaction monitoring. This guide offers a detailed spectral analysis of 4,5-Dihydroimidazole-1,2-diamine, a heterocyclic compound of interest due to its unique arrangement of amine and imine functionalities within a five-membered ring.

As a Senior Application Scientist, the objective here is not merely to present a spectrum but to deconstruct it, explaining the rationale behind peak assignments based on fundamental principles and comparative data. We will explore the characteristic vibrational frequencies of the key functional groups, provide a robust experimental protocol for data acquisition, and compare the spectral features of our target molecule with its aromatic analog, imidazole, to highlight the structural nuances revealed by IR spectroscopy.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of an FTIR spectrum is contingent upon a meticulously executed experimental procedure. The following protocol outlines the steps for acquiring a high-quality spectrum of a solid sample, such as 4,5-Dihydroimidazole-1,2-diamine, using the KBr pellet method. This method is chosen for its ability to produce sharp, well-defined spectra for solid samples by minimizing scattering effects.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Rationale: Moisture is the primary interferent in FTIR, exhibiting a strong, broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹. Its presence can obscure key N-H and C=N signals.

    • Procedure: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours to remove adsorbed water. Separately, ensure the 4,5-Dihydroimidazole-1,2-diamine sample is thoroughly dried, for instance, under vacuum.

  • Grinding and Mixing:

    • Rationale: To obtain a transparent pellet and avoid spectral distortions from light scattering (the Christiansen effect), the particle size of the sample must be smaller than the wavelength of the incident IR radiation.

    • Procedure: Add approximately 1-2 mg of the sample and 100-200 mg of the dried KBr to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained.

  • Pellet Formation:

    • Rationale: A hydraulic press is used to create a thin, transparent disc that allows the IR beam to pass through with minimal scattering.

    • Procedure: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. The resulting pellet should be clear and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Rationale: A background scan of the ambient atmosphere (containing H₂O and CO₂) is necessary to subtract its contribution from the final sample spectrum.

    • Procedure: Place the KBr pellet into the sample holder of the FTIR spectrometer. First, run a background scan. Then, acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.[2] The data is usually collected over a range of 4000 to 400 cm⁻¹.[3]

Workflow for FTIR Data Acquisition

Below is a diagram illustrating the key stages of the experimental workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Dry Sample & KBr B Grind & Homogenize (1:100 ratio) A->B C Press into Transparent Pellet B->C D Acquire Background Spectrum C->D F Background Subtraction D->F E Acquire Sample Spectrum E->F G Final FTIR Spectrum F->G Process & Analyze

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Spectral Analysis of 4,5-Dihydroimidazole-1,2-diamine

The structure of 4,5-Dihydroimidazole-1,2-diamine contains several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum: primary amine (-NH₂), secondary amine (-NH- within the ring), imine (C=N), and aliphatic C-H bonds.

Molecular Structure and Key Vibrational Modes

The diagram below shows the chemical structure and highlights the principal stretching vibrations that are key to its spectral identification.

Caption: Structure of 4,5-Dihydroimidazole-1,2-diamine with key vibrational modes.

Detailed Peak Assignments

The expected absorption frequencies for 4,5-Dihydroimidazole-1,2-diamine are summarized in the table below. These assignments are based on established frequency ranges for similar functional groups found in the literature.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensityComments
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium-StrongPrimary amines typically show two distinct bands in this region.[4] The presence of hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.
3350 - 3310N-H StretchSecondary Amine (-NH-)MediumA single, weaker band is expected for the secondary amine within the dihydroimidazole ring.[5] This may overlap with the primary amine signals.
3000 - 2850C-H Asymmetric & Symmetric StretchAliphatic (-CH₂-)MediumCharacteristic of the sp³ hybridized C-H bonds in the saturated portion of the ring.[6]
1690 - 1640C=N StretchImine (Amidine system)StrongThe C=N double bond stretch is a strong, characteristic absorption.[7][8] Its exact position is influenced by conjugation and ring strain. For comparison, imines and oximes typically appear in this range.[6]
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)MediumThis bending vibration is characteristic of primary amines and can sometimes be sharp.[5] It may overlap with the C=N stretching band.
1465 - 1450C-H Bend (Scissoring)Aliphatic (-CH₂-)MediumThe scissoring deformation of the methylene groups in the ring.[6]
1350 - 1250C-N StretchAromatic-type AmineStrongWhile the ring is not aromatic, the C-N bond associated with the C=N system has partial aromatic character and is expected in this region.[5][9]
1250 - 1020C-N StretchAliphatic AmineMedium-WeakCorresponds to the stretching of the C-N single bonds within the saturated part of the ring structure.[5]
910 - 665N-H WagPrimary & Secondary AminesBroad, StrongThis out-of-plane bending vibration is often broad and can be a useful indicator for the presence of N-H bonds.[5]

Comparative Analysis: 4,5-Dihydroimidazole-1,2-diamine vs. Imidazole

Comparing the expected spectrum of our target molecule with that of a well-known analog, Imidazole, provides invaluable insight into how structural changes manifest in the vibrational spectrum. Imidazole is an aromatic heterocycle, and its spectral differences are directly linked to its aromaticity and different substitution pattern.

Functional Group / Vibration4,5-Dihydroimidazole-1,2-diamine (Expected)Imidazole (Observed)[9][10][11]Rationale for Difference
N-H Stretch 3500-3300 cm⁻¹ (Multiple bands for -NH₂ and -NH-)~3437 cm⁻¹ (Broad, single band for ring N-H)The target molecule has both primary and secondary amines, leading to more complex N-H stretching patterns compared to the single secondary amine in the imidazole ring.[5][9]
C-H Stretch 3000-2850 cm⁻¹ (Aliphatic)~3162-3053 cm⁻¹ (Aromatic)This is a key differentiator. The target molecule has sp³ C-H bonds (aliphatic region), while imidazole has sp² C-H bonds (aromatic region), which vibrate at higher frequencies.[9][10]
C=N Stretch 1690-1640 cm⁻¹~1681 cm⁻¹The C=N stretch is present in both but the electronic environment differs. The dihydro- aystem lacks full aromatic delocalization, which can slightly alter the bond order and frequency.[7][9]
C=C Stretch Absent~1599, 1489 cm⁻¹Imidazole's aromaticity gives rise to characteristic C=C ring stretching vibrations, which are absent in the saturated C4-C5 bond of the dihydro- analog.[9]
N-H Bend 1650-1580 cm⁻¹ (-NH₂ Scissoring)Not prominent or assigned differentlyThe prominent N-H scissoring vibration from the primary amine group is a unique feature of the 1,2-diamine substituted molecule.[5]

Conclusion

The FTIR spectral analysis of 4,5-Dihydroimidazole-1,2-diamine is a powerful method for its structural confirmation. A predictive analysis, grounded in the established vibrational frequencies of its constituent functional groups, provides a clear roadmap for interpretation. The key distinguishing features are expected to be the dual-band N-H stretching region from the primary amine, the aliphatic C-H stretching bands below 3000 cm⁻¹, and the strong C=N imine stretch around 1660 cm⁻¹.[5][6] When compared to its aromatic counterpart, imidazole, the absence of aromatic C-H and C=C stretching bands and the presence of aliphatic C-H signals provide unequivocal evidence of the dihydro- structure. This guide provides the foundational knowledge and a validated experimental framework for researchers to confidently apply FTIR spectroscopy in the characterization of this and other complex heterocyclic molecules.

References

  • Ahmed, A., et al. (2015). Synthesis, characterization, and in vitro antimicrobial evaluation of 2,4,5-trisubstituted imidazole derivatives. ResearchGate. Available at: [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Perchard, C., & Belloc, J. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics. Available at: [Link]

  • Fuson, N., Josien, M.L., & Powell, R.L. (1952). The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics. Available at: [Link]

  • Various Authors. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... ResearchGate. Available at: [Link]

  • Jesus, L.A.G., et al. (2020). Infrared spectra of: (top, blue) 2-(furan-2-yl)-1H-imidazole; (middle,.... ResearchGate. Available at: [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Soni, N.K., et al. (2015). FTIR Spectroscopy around C=N stretching bond frequency for pristine.... ResearchGate. Available at: [Link]

  • Clougherty, L., Sousa, J., & Wyman, G. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Available at: [Link]

  • Nakanaga, T., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • Liu, Y., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. PMC. Available at: [Link]

  • American Chemical Society. (2021). Identification of functional groups in FTIR spectra via novel machine learning approach. ACS Fall 2021. Available at: [Link]

  • Rinawati, M., et al. (2015). FTIR spectra to determine the amine functional groups on urea.... ResearchGate. Available at: [Link]

  • Barth, A. (2007). Description of various amide vibrational modes and the wavenumbers (W).... ResearchGate. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Alagar, M., et al. (2015). FT-IR spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline. ResearchGate. Available at: [Link]

  • Rao, C.N.R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]

  • Lee, J., et al. (2021). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. PMC. Available at: [Link]

  • IJRAR. (2019). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Katritzky, A.R., & Jones, R.A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. Available at: [Link]

  • AdiChemistry. (2022). Modes of vibrations in molecules. YouTube. Available at: [Link]

  • Krishnakumar, V., & John Xavier, R. (2005). FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-bromo-4-methyl-phenylamine. PubMed. Available at: [Link]

  • Singh, S.K., et al. (2018). FTIR and FT-Raman spectra of 6-(Dimethylamino)purine and its theoretical studies of anharmonic vibrational analysis using quantum chemical calculations. ResearchGate. Available at: [Link]

  • Claramunt, R.M., et al. (2007). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Available at: [Link]

  • Bhat, K.S., et al. (2016). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. ResearchGate. Available at: [Link]

  • Peng, J., et al. (2014). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PMC. Available at: [Link]

Sources

Validation

Comparative Bioactivity Profiling of 4,5-Dihydroimidazole-1,2-diamine Scaffolds

Selectivity Landscapes in Adrenergic vs. Imidazoline Signaling Executive Summary The 4,5-dihydroimidazole-1,2-diamine core (chemically synonymous with the 2-aminoimidazoline scaffold) represents one of the most privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity Landscapes in Adrenergic vs. Imidazoline Signaling

Executive Summary

The 4,5-dihydroimidazole-1,2-diamine core (chemically synonymous with the 2-aminoimidazoline scaffold) represents one of the most privileged yet promiscuous structures in medicinal chemistry. Historically utilized for hypertension (e.g., Clonidine), this scaffold is currently undergoing a renaissance as researchers attempt to decouple its


-adrenergic receptor (

-AR)
activity from its Imidazoline receptor (

)
binding.

This guide objectively compares the bioactivity profiles of three distinct analog classes derived from this scaffold. It addresses the "Selectivity Paradox"—the challenge of designing ligands that retain neuroprotective or analgesic efficacy (mediated by mitochondrial


 sites) without inducing sedation or hypotension (mediated by 

-ARs).
Structural Classes & Mechanism of Action

The 4,5-dihydroimidazole-1,2-diamine moiety exists in tautomeric equilibrium. Substitutions at the exocyclic nitrogen (N1) versus the ring carbons (C4/C5) drastically alter the bioactivity profile.

The Three Analog Classes
  • Analog Class A (Aryl-imino): Represented by Clonidine . These feature an exocyclic nitrogen bridge to a phenyl ring. They typically exhibit high affinity for

    
    -ARs and moderate affinity for 
    
    
    
    sites.
  • Analog Class B (Benzodioxan-fused): Represented by Idazoxan . These are rigidified analogs. They often act as

    
    -AR antagonists but retain high affinity for 
    
    
    
    sites.
  • Analog Class C (Benzofuranyl/Indolic): Represented by 2-BFI and Tracizoline . These are "Next-Generation" analogs designed for extreme

    
     selectivity, minimizing cardiovascular side effects.
    
Comparative Signaling Pathways

The divergence in bioactivity stems from the subcellular localization of the target receptors.

SignalingPathways cluster_Alpha2 Alpha-2 Adrenergic (Plasma Membrane) cluster_I2 Imidazoline I2 (Mitochondria) Ligand 2-Aminoimidazoline Analog A2AR α2-AR (GPCR) Ligand->A2AR Class A (High Affinity) I2R I2 Binding Site (MAO-B associated) Ligand->I2R Class C (High Selectivity) Gi Gi/o Protein A2AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Effect1 Sedation / Hypotension cAMP->Effect1 Mito Mitochondrial Modulation I2R->Mito Apoptosis ↓ Apoptosis Mito->Apoptosis Effect2 Neuroprotection / Analgesia Apoptosis->Effect2

Figure 1: Divergent signaling mechanisms. Class A analogs primarily drive GPCR-mediated sedation, while Class C analogs target mitochondrial sites for neuroprotection.

Comparative Bioactivity Data[1][2][3][4][5][6]

The following data aggregates


 (Binding Affinity) values from competitive radioligand binding assays. Lower 

indicates higher potency. The Selectivity Ratio is the critical metric for avoiding side effects.
MetricClass A: Clonidine (Ref)Class B: Idazoxan (Mixed)Class C: 2-BFI (Selective)
Primary Target

-AR Agonist

Antagonist /

Ligand

Receptor Ligand

-AR Affinity (

)
3.2 nM (High)6.5 nM> 10,000 nM (Negligible)

Receptor Affinity (

)
> 1,000 nM5.0 nM2.8 nM (High)
Selectivity (

)
0.003 (Prefers

)
~1.3 (Balanced)> 3,500 (Prefers

)
Physiological Effect Hypotension, SedationAntidepressant-like, HyperphagiaNeuroprotection, Analgesia
BBB Permeability HighHighHigh

Key Insight: While Class A compounds are effective antihypertensives, their lack of selectivity leads to dose-limiting sedation. Class C analogs (2-BFI, Tracizoline) demonstrate that the 4,5-dihydroimidazole-1,2-diamine core can be tuned to virtually eliminate adrenergic binding by modifying the aromatic substituent to a benzofuran or similar heterocycle [1, 2].

Experimental Protocols: Validating Selectivity

To replicate the data above, researchers must use a Competitive Radioligand Binding Assay .[1] This protocol distinguishes between the plasma membrane (


) and mitochondrial (

) sites.[2]
Protocol: Differential Filtration Binding Assay

Reagents:

  • Radioligand (Non-selective):

    
    -Idazoxan (binds both).
    
  • Masking Agent: Epinephrine (

    
     M). Crucial Step: Epinephrine binds 
    
    
    
    but NOT
    
    
    sites.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Tissue Prep: Homogenize rat cerebral cortex (rich in both receptors) or kidney membranes (rich in

    
    ). Centrifuge at 48,000 x g to isolate membranes.
    
  • Incubation:

    • Tube A (Total Binding): Membranes +

      
      -Idazoxan.
      
    • Tube B (Non-Specific): Membranes +

      
      -Idazoxan + Excess (10 
      
      
      
      M) unlabeled Idazoxan.
    • Tube C (

      
       Specific): Membranes + 
      
      
      
      -Idazoxan + Epinephrine .
  • Filtration: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester.

  • Analysis:

    • 
       Binding = (Total Binding) - (Binding in presence of Epinephrine).
      
    • 
       Binding = (Binding in presence of Epinephrine) - (Non-Specific).
      

AssayWorkflow cluster_Incubation Competitive Incubation (30 min @ 25°C) Step1 Membrane Preparation (Kidney or Brain Cortex) Tube1 Tube 1: [3H]-Ligand (Total Binding) Step1->Tube1 Tube2 Tube 2: [3H]-Ligand + Masking Agent (Epi) (Isolates I2 sites) Step1->Tube2 Tube3 Tube 3: [3H]-Ligand + Excess Cold Ligand (Non-Specific) Step1->Tube3 Step3 Vacuum Filtration (Whatman GF/B Filters) Tube1->Step3 Tube2->Step3 Tube3->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 Data Calculation Ki = IC50 / (1 + [L]/Kd) Step4->Step5

Figure 2: Protocol workflow for distinguishing I2 sites from Alpha-2 receptors using masking agents.

Application & Interpretation

When to use which analog?

  • Hypertension Research: Use Class A (Clonidine) . The mechanism relies on

    
     agonism in the brainstem to reduce sympathetic outflow.
    
  • Neuropathic Pain & Neurodegeneration: Use Class C (2-BFI or CR4056) . These compounds modulate MAO-B activity and mitochondrial function without affecting blood pressure. They are currently the primary candidates for Alzheimer's and analgesic drug development [3].

  • Addiction Studies: Use Class B (Idazoxan) . Its antagonism of

    
     coupled with 
    
    
    
    agonism has shown unique utility in blocking opioid withdrawal symptoms, though its "dirty" profile makes mechanism attribution difficult without knockout controls.
References
  • Pigini, M., et al. (1997).[3] "Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline.[3] Two ligands with high affinity and unprecedented selectivity."[3][4] Bioorganic & Medicinal Chemistry.

  • Thorn, D. A., et al. (2012).[5] "Imidazoline I2 receptors: an update." Pharmacology & Therapeutics.[4][6]

  • BenchChem Application Notes. (2025). "Radioligand Binding Assay with [3H]-RS 45041-190 for I2 Imidazoline Receptors." BenchChem Technical Protocols.

  • Han, Z., et al. (2010).[5] "Neuroprotective effects of the selective I2 imidazoline receptor ligand 2-BFI." Brain Research.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4,5-Dihydroimidazole-1,2-diamine

This document provides a comprehensive guide for the proper disposal of 4,5-Dihydroimidazole-1,2-diamine, a nitrogen-containing heterocyclic compound. The procedures outlined herein are designed to ensure the safety of l...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper disposal of 4,5-Dihydroimidazole-1,2-diamine, a nitrogen-containing heterocyclic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for 4,5-Dihydroimidazole-1,2-diamine, this guide synthesizes best practices from data on structurally similar imidazole compounds and general principles of hazardous waste management.

Core Directive: Prioritizing Safety and Environmental Responsibility

The fundamental principle guiding the disposal of any chemical waste, including 4,5-Dihydroimidazole-1,2-diamine, is the prevention of harm to individuals and the environment. All waste must be handled under the assumption that it is hazardous unless confirmed otherwise by reliable data. Discharge into the environment, including sewer systems, must be strictly avoided.[1]

Scientific Integrity & Logic: Understanding the 'Why' Behind the 'How'

As a nitrogen-containing heterocyclic compound, 4,5-Dihydroimidazole-1,2-diamine's chemical properties necessitate careful handling and disposal. The imidazole ring system and the presence of diamine functional groups suggest potential reactivity and biological activity.

Inherent Hazards and Chemical Incompatibilities

A critical aspect of safe waste management is the prevention of dangerous chemical reactions within waste containers. Based on the known incompatibilities of similar imidazole-based compounds, 4,5-Dihydroimidazole-1,2-diamine waste must be segregated from:

  • Strong oxidizing agents [2][3]

  • Strong acids [3]

  • Acid anhydrides [4]

  • Acid chlorides [4]

Mixing with these substances could lead to vigorous reactions, potentially causing heat generation, gas evolution, or even an explosion.

Environmental Considerations

Nitrogen-containing compounds can have significant environmental impacts if released into waterways, potentially affecting aquatic life.[5] The guiding principle is to prevent any release into the environment.

Detailed Disposal Protocol

This step-by-step protocol provides a clear workflow for the safe disposal of 4,5-Dihydroimidazole-1,2-diamine.

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[1]

  • Chemical-resistant gloves (nitrile gloves are a suitable option, but always check the manufacturer's compatibility chart).[4]

  • A fully-buttoned laboratory coat.[4]

  • Work should be conducted in a properly functioning certified laboratory chemical fume hood.[4]

Waste Collection and Segregation
  • Container Selection: Use a sealable, airtight, and compatible waste container. The container must be clearly labeled.

  • Labeling: Attach a completed "Dangerous Waste" or "Hazardous Waste" label as soon as the first waste is added to the container. The label should clearly state "4,5-Dihydroimidazole-1,2-diamine Waste" and list any solvents or other chemicals present in the mixture.

  • Segregation: Collect waste 4,5-Dihydroimidazole-1,2-diamine in its pure form or in solution. Do not mix it with incompatible waste streams.[4]

Waste Storage
  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1]

  • The storage area should be a designated and secured location for hazardous waste.

  • Ensure the storage area is away from direct sunlight, heat, sparks, or any other source of ignition.[4]

  • Store the container segregated from incompatible chemicals as listed in section 2.1.[4]

Final Disposal

The ultimate disposal of 4,5-Dihydroimidazole-1,2-diamine waste must be conducted through a licensed and approved waste disposal facility. The two primary recommended methods for this type of chemical waste are:

  • Licensed Chemical Destruction Plant: This is a specialized facility equipped to handle and neutralize hazardous chemicals in a controlled and environmentally sound manner.[1]

  • Controlled Incineration with Flue Gas Scrubbing: This method ensures the complete destruction of the compound at high temperatures, with systems in place to neutralize and remove any harmful combustion byproducts.[1]

Never attempt to dispose of this chemical by pouring it down the drain or placing it in regular trash. [1]

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area and remove all sources of ignition.[1]

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Data Presentation and Visualization

Summary of Handling and Disposal Parameters
ParameterGuidelineSource(s)
Personal Protective Equipment Chemical safety goggles, nitrile gloves, lab coat, fume hood[1][4]
Waste Container Sealable, airtight, compatible, and clearly labeled[4]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[2][3][4]
Storage Conditions Cool, dry, well-ventilated, secured area, away from ignition sources[1][4]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration[1]
Prohibited Disposal Method Discharge to sewer or environment[1]
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Label Prepare Labeled Waste Container Collect Collect Waste (Pure or in Solution) Label->Collect Segregate Segregate from Incompatibles Collect->Segregate Store Store in Designated Secure Area Segregate->Store Arrange Arrange for Pickup by Licensed Waste Vendor Store->Arrange Dispose Dispose via Incineration or Chemical Destruction Arrange->Dispose

Caption: Workflow for the safe disposal of 4,5-Dihydroimidazole-1,2-diamine.

References

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole. Washington State University. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. (2015-03-23). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroimidazole-1,2-diamine
Reactant of Route 2
4,5-Dihydroimidazole-1,2-diamine
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